Single-Digit Nanomolar Potency Against HDAC6
ITF5924 inhibits HDAC6 with an IC50 of 7.7 nM, placing it among the most potent HDAC6 inhibitors reported. Compared to the clinically evaluated HDAC6 inhibitor Ricolinostat (ACY-1215), which exhibits an IC50 of ~4.7 nM [1], ITF5924 demonstrates comparable potency. However, ITF5924 significantly outperforms the widely used tool compound Tubastatin A, which has a reported IC50 of ~15 nM [2].
| Evidence Dimension | HDAC6 inhibition (IC50) |
|---|---|
| Target Compound Data | 7.7 nM |
| Comparator Or Baseline | Ricolinostat (ACY-1215): ~4.7 nM; Tubastatin A: ~15 nM |
| Quantified Difference | ITF5924 is ~2-fold less potent than Ricolinostat but ~2-fold more potent than Tubastatin A |
| Conditions | In vitro enzymatic assay; recombinant human HDAC6 |
Why This Matters
Single-digit nanomolar potency ensures robust target engagement at low concentrations, minimizing off-target effects and reducing compound consumption in cellular and in vivo experiments.
- [1] Santo L, Hideshima T, Kung AL, et al. Preclinical activity, pharmacodynamic, and pharmacokinetic properties of a selective HDAC6 inhibitor, ACY-1215, in combination with bortezomib in multiple myeloma. Blood. 2012;119(11):2579-2589. View Source
- [2] Butler KV, Kalin J, Brochier C, Vistoli G, Langley B, Kozikowski AP. Rational design and simple chemistry yield a superior, neuroprotective HDAC6 inhibitor, tubastatin A. J Am Chem Soc. 2010;132(31):10842-10846. View Source
